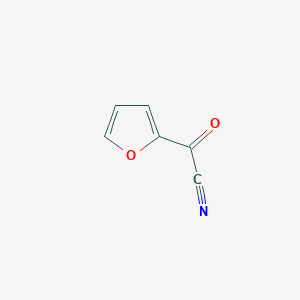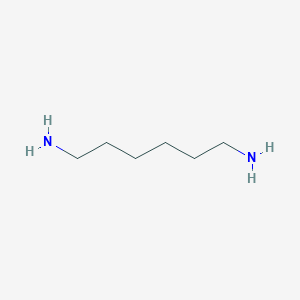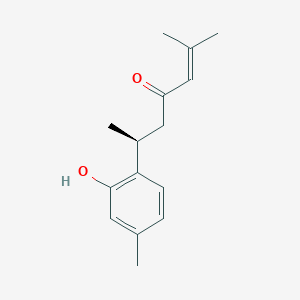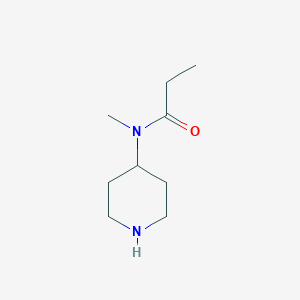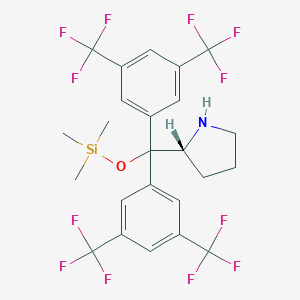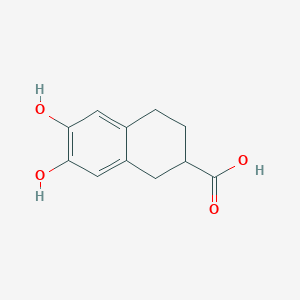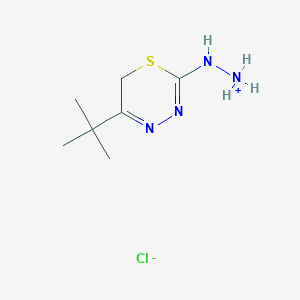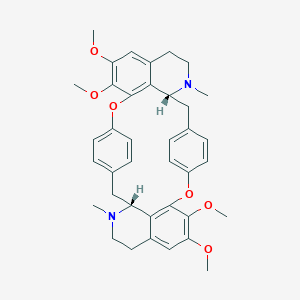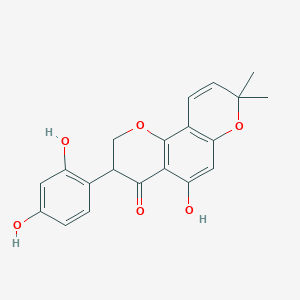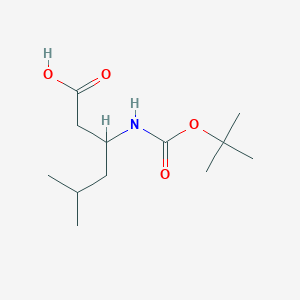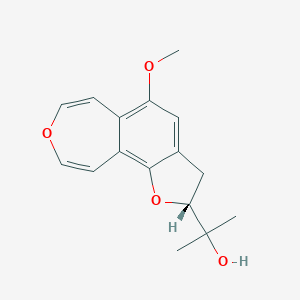![molecular formula C23H32N4O8 B150104 [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate CAS No. 137057-45-5](/img/structure/B150104.png)
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug development, biochemistry, and molecular biology.
Mecanismo De Acción
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a nucleoside analog that can be incorporated into RNA molecules during transcription. Once incorporated, it can interfere with the normal function of RNA molecules by inhibiting the synthesis of new RNA strands or by inducing premature termination of RNA synthesis. This can lead to the inhibition of viral replication or the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has been shown to have potent antiviral and anticancer activities in various in vitro and in vivo studies. It has been shown to inhibit the replication of various viruses such as hepatitis C virus, human immunodeficiency virus, and herpes simplex virus. It has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has several advantages as a tool for scientific research. It is a stable and easily synthesizable compound that can be used as a starting material for the synthesis of various nucleoside analogs. It can also be used as a probe to study the structure and function of RNA molecules. However, the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in lab experiments requires caution as it can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in scientific research. One direction is the development of new nucleoside analogs that have improved antiviral and anticancer activities. Another direction is the study of the mechanism of action of various enzymes that are involved in RNA metabolism using [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate as a tool. Additionally, the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in the development of new RNA-based therapies for various diseases is also a promising direction for future research.
Conclusion:
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new antiviral and anticancer therapies and a better understanding of RNA metabolism.
Métodos De Síntesis
The synthesis of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate involves several steps. The first step involves the protection of the hydroxyl groups of ribose with acetonide. The second step involves the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The third step involves the coupling of the protected ribose derivative with 6-methoxypurine in the presence of a phosphoramidite reagent. The fourth step involves the deprotection of the DMT group and the acetonide group. The final step involves the esterification of the resulting hydroxyl group with 2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has potential applications in various fields of scientific research. It can be used as a starting material for the synthesis of various nucleoside analogs that have potential antiviral and anticancer activities. It can also be used as a probe to study the structure and function of RNA molecules. Moreover, it can be used as a tool to study the mechanism of action of various enzymes that are involved in RNA metabolism.
Propiedades
Número CAS |
137057-45-5 |
|---|---|
Nombre del producto |
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
Fórmula molecular |
C23H32N4O8 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C23H32N4O8/c1-11(2)21(28)32-8-14-16(34-22(29)12(3)4)17(35-23(30)13(5)6)20(33-14)27-10-26-15-18(27)24-9-25-19(15)31-7/h9-14,16-17,20H,8H2,1-7H3/t14-,16-,17+,20-/m1/s1 |
Clave InChI |
FVFMDKXQPSYZRY-DFYYWFRZSA-N |
SMILES isomérico |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES canónico |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




